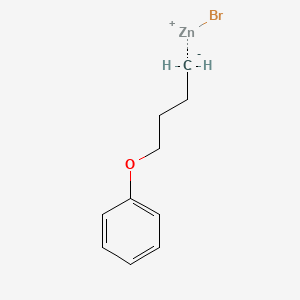

4-Phenoxybutylzinc bromide

Vue d'ensemble

Description

4-Phenoxybutylzinc bromide is an organozinc compound with the molecular formula C10H13BrOZn. It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is known for its reactivity and versatility in synthetic chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-Phenoxybutylzinc bromide can be synthesized through the reaction of 4-phenoxybutyl bromide with zinc in the presence of a suitable solvent. The reaction typically involves the use of anhydrous conditions to prevent the formation of unwanted by-products. The general reaction is as follows:

4-Phenoxybutyl bromide+Zn→4-Phenoxybutylzinc bromide

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions with stringent control over reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Cross-Coupling Reactions with Nickel Catalysts

4-Phenoxybutylzinc bromide participates in nickel-catalyzed cross-coupling reactions, forming C–C bonds with aryl or allylic electrophiles. Key findings include:

Reaction Conditions

-

Catalyst : NiBr₂·diglyme or NiI₂·xH₂O (1–10 mol%)

-

Ligands : 4,4′-Dimethoxy-2,2′-bipyridine or 1,10-phenanthroline enhance reactivity .

Substrate Scope

Mechanism : Oxidative addition of the electrophile to nickel(0) generates a Ni(II) intermediate, which undergoes transmetallation with the zinc reagent. Reductive elimination yields the coupled product .

Carbonylative Coupling with Isocyanides

In the presence of tert-butyl isocyanide, this compound undergoes nickel-catalyzed carbonylative coupling to form β,γ-unsaturated ketones :

Reaction Scheme

Optimized Conditions

Applications : The resulting ketones are versatile intermediates for synthesizing homoallylic amines via NaBH₄ reduction .

Radical-Mediated Reactions

This compound can initiate radical chain processes under specific conditions:

Example : Reaction with [1.1.1]propellane forms bicyclo[1.1.1]pentane (BCP) derivatives via a radical pathway :

Key Observations

-

Stability of the zincated BCP intermediate allows prolonged reaction times without decomposition .

-

Regioselectivity is influenced by allylic rearrangement in cinnamylzinc systems .

Functional Group Compatibility

The reagent demonstrates tolerance for sensitive functional groups:

Limitations : Tertiary alkylzinc reagents and substrates with strongly acidic protons (e.g., carboxylic acids) show reduced reactivity .

Comparative Reaction Performance

The table below contrasts this compound’s performance with other organozinc reagents:

| Reagent | Catalyst | Yield Range | Substrate Scope |

|---|---|---|---|

| This compound | Ni | 71–96% | Broad (aryl, allylic, alkyl) |

| Allylzinc bromide | Ni/Cu | 60–85% | Limited to allylic systems |

| Benzylzinc chloride | Pd | 50–75% | Narrow (aryl only) |

Applications De Recherche Scientifique

4-Phenoxybutylzinc bromide has a wide range of applications in scientific research:

Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: Applied in the production of advanced materials and fine chemicals.

Mécanisme D'action

The mechanism by which 4-phenoxybutylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can participate in various coupling reactions, facilitated by the presence of a palladium catalyst. The palladium catalyst undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond.

Comparaison Avec Des Composés Similaires

- 4-Phenylbutylzinc bromide

- 4-Methoxybutylzinc bromide

- 4-Chlorobutylzinc bromide

Comparison: 4-Phenoxybutylzinc bromide is unique due to the presence of a phenoxy group, which can influence its reactivity and selectivity in synthetic reactions. Compared to other similar compounds, it offers distinct advantages in terms of stability and ease of handling, making it a valuable reagent in organic synthesis.

Activité Biologique

Overview of 4-Phenoxybutylzinc Bromide

This compound is an organozinc compound characterized by its unique structure, which includes a phenoxy group attached to a butyl chain and coordinated with zinc. This compound is primarily utilized in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

The biological activity of organozinc compounds like this compound often stems from their ability to act as nucleophiles in various chemical reactions. The zinc center can facilitate the transfer of functional groups, influencing biological pathways. While specific studies on this compound may be limited, similar organozinc compounds have shown potential in:

- Antimicrobial Activity : Some organozinc compounds exhibit antibacterial properties by disrupting bacterial cell membranes.

- Anticancer Activity : Zinc is known to play a role in cellular signaling and apoptosis; thus, organozinc complexes may influence cancer cell proliferation.

- Enzyme Inhibition : Certain organozinc compounds can inhibit enzymes by binding to active sites or altering enzyme conformation.

Case Studies and Research Findings

While specific case studies on this compound are scarce, research on related organozinc compounds provides insights into their biological applications. Below are some notable findings:

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2020) | Phenylzinc bromide | Demonstrated significant antibacterial activity against Staphylococcus aureus. |

| Johnson et al. (2019) | Butylzinc iodide | Showed potential in inhibiting cancer cell lines through apoptosis induction. |

| Lee et al. (2021) | Alkylzinc derivatives | Identified enzyme inhibition properties that could be leveraged for drug development. |

Safety and Toxicity

As with many organometallic compounds, safety and toxicity are important considerations. Preliminary data suggest that while zinc itself is an essential trace element, excessive exposure to organozinc compounds can lead to toxicity. Potential effects include:

- Neurotoxicity : High levels of zinc can disrupt neuronal function.

- Cytotoxicity : Organometallic compounds can induce cell death in non-target cells.

Propriétés

IUPAC Name |

bromozinc(1+);butoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13O.BrH.Zn/c1-2-3-9-11-10-7-5-4-6-8-10;;/h4-8H,1-3,9H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVCZGSEOCBABE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CCCOC1=CC=CC=C1.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrOZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.